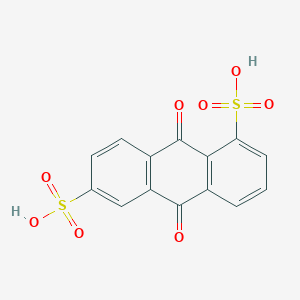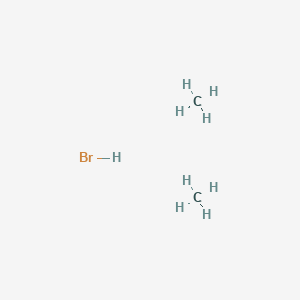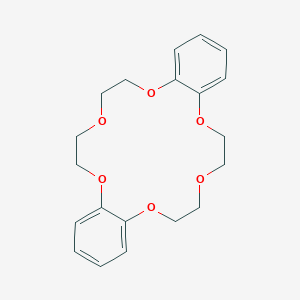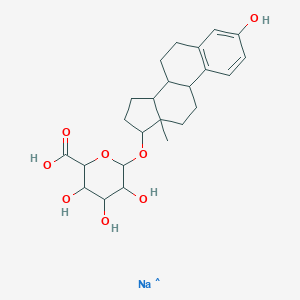
9,10-dioxoanthracene-1,6-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-dioxoanthracene-1,6-disulfonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 1 and 6 positions of the anthracene ring system. This compound is known for its applications in various fields, including dye synthesis, organic synthesis, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioxoanthracene-1,6-disulfonic acid typically involves the sulfonation of anthraquinone derivatives. One common method is the reaction of anthraquinone with sulfuric acid, which introduces sulfonic acid groups at specific positions on the anthracene ring .
Industrial Production Methods: Industrial production of this compound often employs similar sulfonation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperatures to facilitate the sulfonation reaction .
化学反应分析
Types of Reactions: 9,10-dioxoanthracene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
科学研究应用
9,10-Dihydro-9,10-dioxoanth
属性
CAS 编号 |
14486-58-9 |
|---|---|
分子式 |
C14H8O8S2 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
SROYVYGZVXMVOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
Key on ui other cas no. |
14486-58-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)













